molecular formula C14H25N5O B2676820 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide CAS No. 1203319-33-8

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide

Cat. No.: B2676820
CAS No.: 1203319-33-8
M. Wt: 279.388
InChI Key: MLCMCQJMNHAJPS-UHFFFAOYSA-N
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Description

The compound is a derivative of dimethylaminoethyl methacrylate (DMAEMA), which is a type of polymethacrylate with attractive properties . DMAEMA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .


Synthesis Analysis

DMAEMA is often used in the synthesis of block copolymers . It can be prepared via atom transfer radical polymerization (ATRP), a method that allows for control over the polymer structure .


Molecular Structure Analysis

The molecular structure of DMAEMA includes a dimethylamino group attached to an ethyl methacrylate group . This structure allows DMAEMA to exhibit pH and temperature-responsive behavior .


Chemical Reactions Analysis

DMAEMA can participate in various chemical reactions, including reductive amination of aldehydes or ketones . It can also react with other compounds to form polymers with specific properties .


Physical and Chemical Properties Analysis

DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water and reacts with bases . It also exhibits pH-responsive behavior .

Scientific Research Applications

Analytical Methodology in Environmental Monitoring

An analytical method enables the determination of metabolites such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine in human urine, highlighting its application in monitoring exposure to pyrimidine-based insecticides. This method involves extraction, derivatization, and analysis using gas chromatography-mass spectrometry, underlining the compound's relevance in occupational health and environmental safety (Hardt & Angerer, 1999).

Diagnostic Imaging in Alzheimer's Disease

The compound shares structural features with derivatives used in positron emission tomography for diagnosing Alzheimer's disease. Specifically, hydrophobic radiofluorinated derivatives bind to neurofibrillary tangles and beta-amyloid senile plaques, enabling their localization in living patients. This noninvasive technique assists in diagnostic assessment and monitoring treatment responses, showcasing the compound's potential in neurological research (Shoghi-Jadid et al., 2002).

Synthesis of Heterocyclic Compounds

The reactivity of pyrimidine derivatives, such as those involving dimethylamino groups, is instrumental in synthesizing novel heterocyclic compounds. These syntheses contribute to the development of new materials, pharmaceuticals, and agrochemicals, demonstrating the compound's significance in chemical research and drug discovery processes (Burbulienė et al., 2002).

Biomedical Research and Drug Development

Compounds structurally related to "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide" have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This highlights the compound's potential in developing new therapeutic agents and understanding biological mechanisms at the molecular level (Jansa et al., 2014).

Molecular Interactions and Crystal Engineering

Research on pyrimidine derivatives elucidates their role in forming specific molecular motifs and interactions in crystal structures. These studies have implications for designing new materials with desired physical and chemical properties, emphasizing the compound's importance in materials science and engineering (Balasubramani et al., 2007).

Mechanism of Action

The mechanism of action of DMAEMA-based compounds often involves interactions with their environment due to their pH and temperature-responsive nature .

Safety and Hazards

DMAEMA is considered hazardous. It is combustible, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage .

Future Directions

DMAEMA-based compounds have potential applications in a wide range of fields, including drug delivery, gene therapy, and nanoreactors . Their pH and temperature-responsive properties make them particularly interesting for these applications .

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-5-6-7-14(20)16-9-8-15-12-10-13(19(3)4)18-11(2)17-12/h10H,5-9H2,1-4H3,(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCMCQJMNHAJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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